molecular formula C11H12ClNO2 B6605413 methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 2743442-65-9

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B6605413
CAS RN: 2743442-65-9
M. Wt: 225.67 g/mol
InChI Key: KPQFPNMVNZSSQK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate (MCTC) is an important chemical compound with a wide range of applications in the fields of biochemistry and medicine. It is a derivative of the quinoline family of compounds and has been used in numerous scientific studies due to its unique properties.

Scientific Research Applications

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a model compound in studies of the mechanism of action of quinoline derivatives, as well as in studies of the biochemical and physiological effects of quinoline compounds. It has also been used in studies of drug metabolism, drug toxicity, and drug-drug interactions. In addition, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been used as a tool to investigate the structure-activity relationships of quinoline derivatives.

Mechanism of Action

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is believed to act by binding to specific sites on the target molecules. This binding is thought to alter the structure and/or function of the target molecules, resulting in the desired biochemical or physiological effect. In addition, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate may also act by inhibiting the activity of certain enzymes, thereby altering the metabolism of the target molecules.
Biochemical and Physiological Effects
methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs, as well as modulate the activity of certain ion channels and receptors. In addition, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has been shown to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable at room temperature. In addition, it is non-toxic and has a wide range of biochemical and physiological effects. However, methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate is also limited in its use in laboratory experiments due to its limited solubility in water and its tendency to form complexes with other molecules.

Future Directions

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate has a wide range of potential applications in the fields of biochemistry and medicine. Future research should focus on developing more efficient synthesis methods, exploring the structure-activity relationships of quinoline derivatives, and developing new therapeutic applications for methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate. In addition, further research should focus on elucidating the biochemical and physiological effects of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate and exploring its potential as an anti-cancer, anti-bacterial, and anti-fungal agent. Finally, further research should focus on the development of new drug delivery systems for methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate.

Synthesis Methods

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate can be synthesized via several methods. The most common method is the condensation reaction of 4-chloro-5,6,7,8-tetrahydroquinoline and formaldehyde in the presence of an acid catalyst. This method is relatively simple and efficient and produces a high yield of methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate. Other methods of synthesis include the oxidation of 4-chloro-5,6,7,8-tetrahydroquinoline with potassium permanganate, the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline with acetic anhydride, and the reaction of 4-chloro-5,6,7,8-tetrahydroquinoline with acetic acid.

properties

IUPAC Name

methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQFPNMVNZSSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C(C=CN=C12)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-5,6,7,8-tetrahydroquinoline-8-carboxylate

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